molecular formula C9H13N3O4S B11790376 1-((1H-Imidazol-4-yl)sulfonyl)piperidine-2-carboxylic acid

1-((1H-Imidazol-4-yl)sulfonyl)piperidine-2-carboxylic acid

Cat. No.: B11790376
M. Wt: 259.28 g/mol
InChI Key: YUFHCGMVERSCQU-UHFFFAOYSA-N
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Description

1-((1H-Imidazol-4-yl)sulfonyl)piperidine-2-carboxylicacid is a complex organic compound that features both imidazole and piperidine moieties The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the piperidine ring is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form substituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((1H-Imidazol-4-yl)sulfonyl)piperidine-2-carboxylicacid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Both the imidazole and piperidine rings can undergo substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield various hydrogenated derivatives.

Scientific Research Applications

1-((1H-Imidazol-4-yl)sulfonyl)piperidine-2-carboxylicacid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((1H-Imidazol-4-yl)sulfonyl)piperidine-2-carboxylicacid involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the piperidine moiety can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-4-sulfonamide: Similar structure but lacks the piperidine ring.

    Piperidine-2-carboxylic acid: Contains the piperidine moiety but lacks the imidazole ring.

Uniqueness

1-((1H-Imidazol-4-yl)sulfonyl)piperidine-2-carboxylicacid is unique due to the combination of both imidazole and piperidine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts.

Properties

Molecular Formula

C9H13N3O4S

Molecular Weight

259.28 g/mol

IUPAC Name

1-(1H-imidazol-5-ylsulfonyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C9H13N3O4S/c13-9(14)7-3-1-2-4-12(7)17(15,16)8-5-10-6-11-8/h5-7H,1-4H2,(H,10,11)(H,13,14)

InChI Key

YUFHCGMVERSCQU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CN=CN2

Origin of Product

United States

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